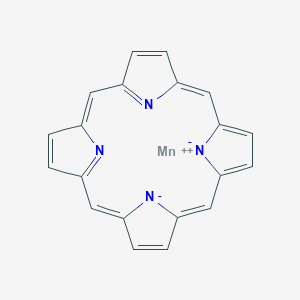
Manganese(III) porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(III) porphyrin, also known as this compound, is a useful research compound. Its molecular formula is C20H12MnN4 and its molecular weight is 363.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Treatment
Mn(III) porphyrins have been extensively studied for their potential in cancer therapy. These compounds act as SOD mimics, which help mitigate oxidative stress in tumor tissues. For instance, MnTnBuOE-2-PyP has shown efficacy in reducing oxidative damage in non-small cell lung cancer cell lines, demonstrating its role in enhancing cellular protection against oxidative stress-induced apoptosis . Moreover, clinical trials involving MnTE-2-PyP and MnTnBuOE-2-PyP have highlighted their potential as radioprotectors for normal tissues during radiotherapy in head and neck cancer patients .
Anti-inflammatory Effects
Research indicates that Mn(III) porphyrins can modulate inflammatory responses by influencing protein nitration pathways. They exhibit dual roles; while they can inhibit peroxynitrite-induced nitration, they may also promote nitration through alternative pathways depending on the environmental conditions . This characteristic makes them promising candidates for treating inflammatory diseases.
Pain Management
Recent studies have explored the analgesic properties of modified Mn(III) porphyrins. Certain analogs have demonstrated oral activity and effectiveness in models of neuropathic pain, suggesting their potential as new analgesics .
Redox Catalysis
Mn(III) porphyrins are recognized for their catalytic abilities in redox reactions, particularly in decomposing reactive oxygen species (ROS). They effectively catalyze the dismutation of superoxide radicals, which is crucial for reducing oxidative stress in biological systems . Variations in their structure can enhance catalytic efficiency, making them valuable in biochemical applications.
Protein Nitration Studies
The oxidative reactivity of Mn(III) porphyrins with hydrogen peroxide has been investigated for their role in catalyzing protein nitration. Understanding these mechanisms is vital for developing therapeutic strategies against diseases associated with protein nitration-induced inflammation .
Hydrogen Peroxide Detection
Mn(III) porphyrins have been employed as sensitive detectors for hydrogen peroxide due to their photophysical properties. Studies show a linear correlation between H2O2 concentration and UV-vis spectral changes, enabling the development of efficient sensing devices . This capability positions Mn(III) porphyrins as critical components in biosensors aimed at detecting oxidative stress markers.
Innovative Modifications and Future Directions
Recent advancements include synthesizing new derivatives of Mn(III) porphyrins to improve their pharmacokinetic properties and enhance bioavailability. Modifications such as increasing lipophilicity through alkyl substitutions have shown promise in enhancing therapeutic efficacy while reducing toxicity . Ongoing research aims to explore these modifications further to optimize their use across various applications.
Summary Table: Applications of this compound
Propiedades
Número CAS |
15213-43-1 |
|---|---|
Fórmula molecular |
C20H12MnN4 |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
manganese(2+);porphyrin-22,23-diide |
InChI |
InChI=1S/C20H12N4.Mn/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;/h1-12H;/q-2;+2 |
Clave InChI |
SHGAIWMPHRJNOD-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=CC=C([N-]3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1[N-]2.[Mn+2] |
SMILES canónico |
C1=CC2=CC3=CC=C([N-]3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1[N-]2.[Mn+2] |
Sinónimos |
manganese(III) porphyrin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















